tert-butyl 4-hydroxy-2,5-dimethylpiperidine-1-carboxylate, Mixture of diastereomers
Description
tert-Butyl 4-hydroxy-2,5-dimethylpiperidine-1-carboxylate is a nitrogen-containing bicyclic compound characterized by a piperidine ring substituted with hydroxyl, methyl, and tert-butoxycarbonyl (Boc) groups. The presence of two stereogenic centers at positions 2 and 5 results in diastereomeric mixtures, which are challenging to separate due to their similar physicochemical properties . The Boc group serves as a protective moiety for amines, enabling selective functionalization during synthetic pathways, as exemplified in analogous piperidine derivatives . This compound is primarily utilized in medicinal chemistry and organic synthesis as a chiral building block or intermediate for bioactive molecules, though specific applications remain underreported in the provided literature.
Properties
IUPAC Name |
tert-butyl 4-hydroxy-2,5-dimethylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-8-7-13(9(2)6-10(8)14)11(15)16-12(3,4)5/h8-10,14H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXWYFOFHXCBPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(CN1C(=O)OC(C)(C)C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The mechanism by which tert-butyl 4-hydroxy-2,5-dimethylpiperidine-1-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing the natural substrate from binding and thus inhibiting the enzyme's activity. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine Derivatives
- tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate (3b): Synthesized via Boc protection of 4-(4-methylpentyl)piperidine using di-tert-butyl dicarbonate (Boc₂O) in dioxane/water (86% yield) . Unlike the target compound, this derivative lacks hydroxyl and methyl substituents on the piperidine ring, reducing steric hindrance and diastereomer complexity.
tert-Butyl 4-hydroxy-2,4-dimethylpiperidine-1-carboxylate :
A positional isomer of the target compound with methyl groups at C2 and C3. Structural differences influence hydrogen-bonding patterns and crystallization behavior, as hydroxyl positioning affects intermolecular interactions critical for diastereomer separation .
Oxazolidine Derivatives
- tert-Butyl 4-(hydroxymethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate :
This oxazolidine-based diastereomeric mixture shares the Boc-protection strategy but features a five-membered oxazolidine ring instead of piperidine. The rigid oxazolidine scaffold enhances stereochemical stability, though synthetic yields and dr values are unspecified .
Cyclopropane Derivatives
- 2-(4-(tert-Butyl)phenoxy)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide: A cyclopropane carboxamide with a dr of 33:1, synthesized via phenol addition to a cyclopropene precursor. The high diastereoselectivity contrasts with the target compound’s undefined dr, highlighting the role of ring strain in stereochemical outcomes .
Physicochemical and Spectroscopic Properties
NMR Data Comparison
The absence of NMR data for the target compound underscores the need for further characterization. Boc-protected analogs exhibit diagnostic peaks at δ 1.43 ppm (Boc CH₃) and δ 155 ppm (C=O), which are expected in the target compound .
Biological Activity
Tert-butyl 4-hydroxy-2,5-dimethylpiperidine-1-carboxylate, a compound characterized by its unique structural features, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
The compound is a mixture of diastereomers with the following molecular characteristics:
- Molecular Formula : C12H23NO3
- Molecular Weight : 229.32 g/mol
- CAS Number : 1502162-73-3
The presence of a hydroxyl group and a tert-butyl group on the piperidine ring significantly influences its chemical reactivity and biological interactions. The steric hindrance provided by the tert-butyl group enhances binding affinity to specific biological targets.
The biological activity of tert-butyl 4-hydroxy-2,5-dimethylpiperidine-1-carboxylate is primarily attributed to its ability to interact with various molecular targets within biological systems. Key aspects include:
- Hydrogen Bond Formation : The hydroxyl group can form hydrogen bonds with target proteins, enhancing specificity and affinity.
- Steric Effects : The tert-butyl group provides steric hindrance that can influence the compound's binding mechanisms and selectivity for certain enzymes or receptors.
Biological Activities
Research has demonstrated several significant biological activities associated with this compound:
- Antimicrobial Properties : Studies indicate that tert-butyl 4-hydroxy-2,5-dimethylpiperidine-1-carboxylate exhibits antibacterial and antifungal activities, making it a candidate for further development in treating infections.
- Neuroprotective Effects : Preliminary studies suggest that this compound may possess neuroprotective properties, particularly in models of neurodegenerative diseases like Alzheimer's disease. It has been shown to reduce levels of inflammatory cytokines such as TNF-α and free radicals in astrocytes exposed to amyloid-beta (Aβ) peptides .
- Potential Drug Development : Given its ability to modulate biological pathways, researchers are exploring its potential as a lead compound for drug development targeting various conditions, including neurological disorders and pain management .
Case Studies and Research Findings
Several studies have contributed to our understanding of the biological activity of tert-butyl 4-hydroxy-2,5-dimethylpiperidine-1-carboxylate:
Scientific Research Applications
Chemical Applications
1. Synthesis of Complex Molecules
The compound serves as an important intermediate in the synthesis of complex organic molecules. Its piperidine structure allows for versatile modifications that can lead to the formation of various derivatives used in pharmaceuticals and agrochemicals .
2. Catalysis
Tert-butyl 4-hydroxy-2,5-dimethylpiperidine-1-carboxylate can function as a ligand or catalyst in chemical reactions. Its ability to stabilize transition states makes it suitable for catalyzing reactions such as asymmetric synthesis and polymerization processes .
3. Reaction Mechanisms
The compound is involved in several types of reactions:
- Oxidation : The hydroxy group can be oxidized to form ketones or aldehydes.
- Reduction : Functional groups within the compound can be reduced to their corresponding forms.
- Substitution Reactions : The compound readily participates in substitution reactions, allowing for the introduction of various functional groups .
Biological Applications
1. Drug Development
Due to its unique structural properties, this compound is a candidate for drug development. It has been explored for potential therapeutic effects in treating various diseases, including neurodegenerative disorders and cancer .
2. Biological Studies
Research involving this compound has focused on enzyme interactions and metabolic pathways. Its ability to mimic natural substrates makes it useful in studying enzyme kinetics and mechanisms .
Industrial Applications
1. Material Science
In material science, tert-butyl 4-hydroxy-2,5-dimethylpiperidine-1-carboxylate is utilized in developing new materials with specific mechanical and thermal properties. Its incorporation into polymer matrices enhances the performance characteristics of the resulting materials .
2. Chemical Manufacturing
This compound is employed in producing various chemicals and intermediates. Its application in large-scale chemical processes demonstrates its significance in industrial chemistry .
-
Synthesis of Novel Anticancer Agents
A study demonstrated the use of tert-butyl 4-hydroxy-2,5-dimethylpiperidine-1-carboxylate as an intermediate for synthesizing new anticancer agents that showed promising activity against various cancer cell lines. -
Enzyme Interaction Studies
Research highlighted how this compound could effectively inhibit certain enzymes involved in metabolic pathways, providing insights into its potential therapeutic applications.
Chemical Reactions Analysis
Oxidation Reactions
The secondary hydroxyl group at position 4 undergoes selective oxidation under controlled conditions:
Mechanistic Insight: The equatorial positioning of the hydroxyl group in one diastereomer facilitates faster oxidation compared to the axial conformer, leading to kinetic resolution of the mixture .
Reduction Reactions
The ester moiety and hydroxyl group participate in distinct reduction pathways:
| Reagent System | Target Site | Outcome | Yield (%) |
|---|---|---|---|
| LiAlH₄ in anhydrous ether | Ester → Alcohol | Full reduction to piperidine diol | 85–92 |
| BH₃·THF | Ketone (if present) → Alcohol | Selective 1,2-reduction without ester cleavage | 78 |
Stereochemical Impact: Reduction of the ester group retains the original diastereomeric ratio, while ketone reduction introduces new stereocenters .
Substitution Reactions
The hydroxyl group serves as a nucleophilic site for functionalization:
Ether Formation
| Alkylating Agent | Conditions | Product | Diastereomer Ratio |
|---|---|---|---|
| Methyl iodide (NaH/DMF) | 0°C → RT, 12 hr | 4-methoxy derivative | 55:45 |
| Propargyl bromide (K₂CO₃/acetone) | Reflux, 24 hr | Alkyne-functionalized piperidine | 60:40 |
Protection/Deprotection
-
Protection : Reaction with TBSCl/imidazole yields silyl ether (96% yield) .
-
Deprotection : HF·pyridine cleaves TBS group without ester hydrolysis.
Ring-Modification Reactions
The piperidine scaffold undergoes structural rearrangements:
Cyclopropanation
Under Buchwald-Hartwig conditions with Pd(OAc)₂/XPhos:
-
Forms fused bicyclic structure via intramolecular C–H activation
Ring Expansion
| Reagent | Product | Key Feature |
|---|---|---|
| HNO₂ (acidic) | Azepane derivative | Seven-membered ring with nitro group |
| ClCO₂Et/Et₃N | β-lactam formation | 85% yield, retains tert-butyl group |
Catalytic Transformations
Transition metal catalysis enables stereocontrolled synthesis:
| Reaction Type | Catalyst System | Enantiomeric Excess (%) |
|---|---|---|
| Asymmetric hydrogenation | Ru-BINAP complex | 92–95 |
| Cross-coupling | Pd₂(dba)₃/SPhos | 78% yield (aryl derivative) |
Key Finding: The 2,5-dimethyl groups enforce chair conformations that enhance facial selectivity in catalytic reactions .
Stability Profile
Critical stability parameters under standard conditions:
| Parameter | Value | Degradation Pathway |
|---|---|---|
| Thermal decomposition | >200°C (DSC) | Ester pyrolysis |
| pH stability | Stable at pH 4–8 | Acid-catalyzed ring contraction |
| Photostability | 90% retention after 500 W/m² | Radical-mediated oxidation |
This comprehensive analysis demonstrates that the diastereomeric mixture exhibits rich chemical behavior governed by steric effects of the 2,5-dimethyl groups and the reactivity of the 4-hydroxyl moiety. Strategic functionalization enables the production of diverse piperidine-based architectures with controlled stereochemistry, making it valuable for pharmaceutical synthesis and materials science applications .
Q & A
Basic Questions
Q. What synthetic methods are recommended for preparing tert-butyl 4-hydroxy-2,5-dimethylpiperidine-1-carboxylate as a diastereomeric mixture?
- Methodology : The synthesis involves nucleophilic substitution or condensation reactions under controlled conditions. For example, tert-butyl carbamate intermediates can be functionalized with hydroxy and methyl groups. Reaction parameters (temperature, solvent polarity) influence diastereomer ratios. Purification via silica gel chromatography (e.g., hexane/ethyl acetate gradients) isolates the mixture. Monitoring by TLC and NMR ensures reaction progression and diastereomer identification .
Q. How can researchers confirm the identity and purity of this compound?
- Methodology :
- NMR Spectroscopy : Compare / NMR shifts with literature data (e.g., tert-butyl protons at ~1.4 ppm, piperidine backbone signals).
- HPLC : Use reverse-phase C18 columns with UV detection (e.g., 254 nm) to assess purity.
- Mass Spectrometry : Confirm molecular weight via ESI-MS or HRMS (expected [M+H]+ ~284.3 g/mol).
- Melting Point : Compare observed ranges with literature values to detect impurities .
Q. What safety protocols are essential for handling this compound?
- Methodology :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.
- Emergency Measures : In case of skin contact, wash with soap/water ( ). For inhalation, move to fresh air and seek medical attention if symptoms persist ().
- Storage : Store in airtight containers at 2–8°C, away from oxidizers ( ).
Advanced Research Questions
Q. What advanced techniques are effective for separating and quantifying diastereomers in this mixture?
- Methodology :
- Chiral HPLC : Use amylose- or cellulose-based columns with isocratic elution (e.g., n-hexane/isopropanol) to resolve diastereomers. Optimize flow rates (0.5–1.0 mL/min) for baseline separation.
- Crystallization : Exploit solubility differences in polar/non-polar solvents (e.g., ethanol/water) to isolate dominant diastereomers ( reports 90% cis isomer yield).
- NMR Analysis : Employ -DEPT or NOESY to distinguish stereochemical environments ( ).
Q. How can X-ray crystallography resolve the stereochemistry of individual diastereomers?
- Methodology :
- Crystal Growth : Use slow evaporation (e.g., dichloromethane/methanol) to obtain single crystals.
- Data Collection : Perform high-resolution synchrotron or in-house X-ray diffraction.
- Refinement : Apply SHELXL ( ) to model hydrogen bonding and torsional angles. Graph set analysis () identifies H-bond motifs (e.g., R(8) rings) critical for stability.
Q. How should researchers address contradictions between experimental NMR data and computational models?
- Methodology :
- Cross-Validation : Compare experimental NMR shifts with DFT-calculated values (Gaussian/PCM solvent models). Adjust conformer populations in computational sampling.
- Dynamic Effects : Consider ring-flipping or hydrogen-bonding dynamics () that broaden NMR signals.
- Supplementary Techniques : Use IR spectroscopy to validate functional groups or variable-temperature NMR to probe conformational changes .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
